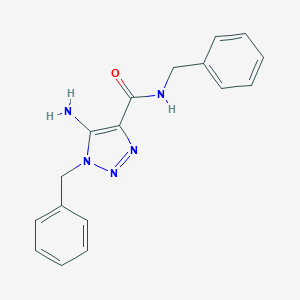

5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position, two benzyl groups attached to the nitrogen atoms, and a carboxamide group at the 4-position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

Introduction of Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions where benzyl halides react with the nitrogen atoms of the triazole ring.

Amination and Carboxamide Formation: The amino group can be introduced through a nucleophilic substitution reaction, and the carboxamide group can be formed by reacting the triazole with an appropriate carboxylic acid derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or the triazole ring to a dihydrotriazole.

Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides as reagents.

Major Products:

Oxidation: Nitroso or nitro derivatives of the compound.

Reduction: Amines or dihydrotriazoles.

Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry:

Mecanismo De Acción

The mechanism of action of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The triazole ring can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of other compounds .

Comparación Con Compuestos Similares

1H-1,2,3-Triazole-4-carboxamide: Similar structure but lacks the benzyl groups.

5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a different arrangement of nitrogen atoms and functional groups.

Uniqueness:

- The presence of two benzyl groups attached to the nitrogen atoms of the triazole ring makes 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide unique. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other triazole derivatives .

Actividad Biológica

5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, characterized by an amino group at the 5-position and two benzyl groups attached to the nitrogen atoms of the triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in modulating biological pathways.

- Molecular Formula : C17H17N5O

- Molecular Weight : 307.35 g/mol

- CAS Number : 405279-61-0

- IUPAC Name : 5-amino-N,1-dibenzyltriazole-4-carboxamide

The unique structure of this compound enables it to interact with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The benzyl groups enhance hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Coordination with Metal Ions : The triazole ring can coordinate with metal ions in metalloenzymes.

Antiparasitic Activity

One notable application of this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives of the 5-amino-1,2,3-triazole core demonstrate significant antiparasitic properties. For instance:

- A study identified a series of compounds based on this core that showed submicromolar activity (pEC50 > 6) against T. cruzi in VERO cells .

- The most potent compound from this series exhibited high ligand efficiency (LE = 0.35) and good selectivity (>100-fold over VERO and HepG2 cells), making it a promising candidate for further development .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituting the amino group with other functional groups resulted in loss of activity, indicating its critical role in maintaining bioactive conformation .

- Alterations to the triazole ring structure also led to diminished activity, underscoring the importance of the core structure for efficacy.

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, a table summarizing key findings from various studies is presented below:

| Compound Name | Activity Against T. cruzi | Ligand Efficiency | Selectivity Ratio (VERO/HepG2) | Notes |

|---|---|---|---|---|

| 5-Amino-N,1-dibenzyltriazole-4-carboxamide | Submicromolar (pEC50 > 6) | LE = 0.35 | >100-fold | High potential for drug development |

| Similar Triazole Derivative | Moderate | LE < 0.25 | <10-fold | Less effective |

| Benzyl-substituted Triazole | Low | LE = 0.10 | <5-fold | Ineffective |

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

- Chagas Disease Model : In a mouse model infected with T. cruzi, treatment with optimized derivatives led to significant reductions in parasite burden compared to controls .

- Safety Profile Assessment : Evaluation of metabolic stability indicated that while some derivatives showed promise in efficacy, they also exhibited moderate inhibition of hERG potassium channels (IC50 = 24 μM), which poses potential safety concerns .

Propiedades

IUPAC Name |

5-amino-N,1-dibenzyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c18-16-15(17(23)19-11-13-7-3-1-4-8-13)20-21-22(16)12-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIMZFHMSLGJTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340159 |

Source

|

| Record name | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405279-61-0 |

Source

|

| Record name | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.